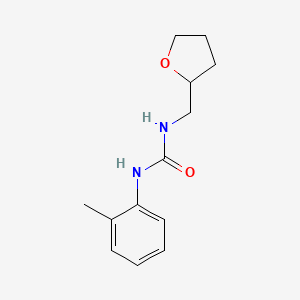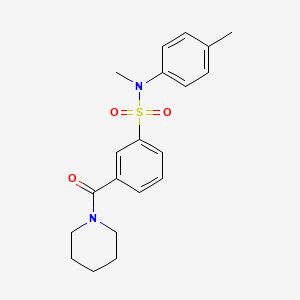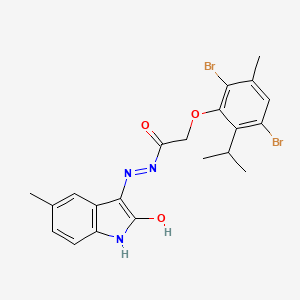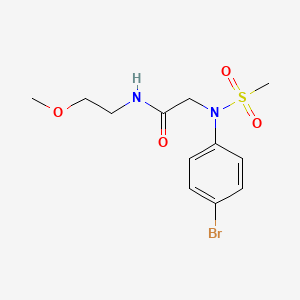
N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as THF-MPU, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It is a white crystalline powder with a molecular formula of C15H20N2O2 and a molecular weight of 268.34 g/mol. THF-MPU has been shown to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood. However, it has been proposed that N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea exerts its anti-inflammatory and antitumor effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell proliferation. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This results in the suppression of the expression of pro-inflammatory cytokines and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been found to have antiviral activity against the influenza virus. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have anti-inflammatory and antitumor properties in vitro and in vivo. Another advantage of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its low toxicity profile. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been found to have a low toxicity profile in vitro and in vivo. One limitation of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its limited solubility in water. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a hydrophobic compound and has limited solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the study of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One future direction is the development of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the efficacy and safety of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in animal models and clinical trials. Another future direction is the investigation of the mechanism of action of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. Further studies are needed to elucidate the molecular targets and signaling pathways of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. Additionally, the synthesis of analogs of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea involves the reaction of 2-methylphenyl isocyanate with tetrahydro-2-furanmethanol in the presence of a base catalyst. The reaction is carried out under reflux in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea.
Scientific Research Applications
N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been found to have antiviral activity against the influenza virus.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJABLNLHPFZSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-furan-2-ylmethyl)-3-o-tolyl-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)
![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4958407.png)

![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)

![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)